N-(4-aminocyclohexyl)ethanesulfonamide

Description

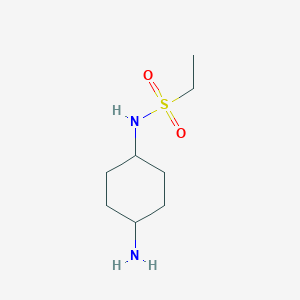

N-(4-aminocyclohexyl)ethanesulfonamide is a sulfonamide derivative characterized by a cyclohexylamine core substituted with an ethanesulfonamide group at the 4-position. Sulfonamides are widely studied for their diverse pharmacological properties, including antimicrobial, anticancer, and enzyme-inhibitory activities. The presence of the 4-amino group on the cyclohexyl ring likely enhances solubility and modulates electronic properties, which may influence binding to biological targets.

Properties

IUPAC Name |

N-(4-aminocyclohexyl)ethanesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2O2S/c1-2-13(11,12)10-8-5-3-7(9)4-6-8/h7-8,10H,2-6,9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPGMIEHZKLHZTF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)NC1CCC(CC1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-aminocyclohexyl)ethanesulfonamide, a sulfonamide derivative, has garnered attention in pharmacological research due to its potential biological activities. This article explores its mechanisms of action, biochemical properties, and therapeutic implications, supported by relevant case studies and research findings.

Overview of this compound

This compound is characterized by its sulfonamide functional group, which is known for its role in various biological processes. Sulfonamides generally exhibit a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and enzyme inhibition effects.

The biological activity of this compound primarily involves the inhibition of specific enzymes:

- Acetylcholinesterase (AChE) : This enzyme is crucial in the hydrolysis of the neurotransmitter acetylcholine. Inhibition can lead to increased levels of acetylcholine at synapses, which is beneficial in treating conditions like Alzheimer's disease.

- Carbonic Anhydrase (CA) : This enzyme catalyzes the reversible hydration of carbon dioxide to bicarbonate and protons. Inhibition can have therapeutic effects in conditions such as glaucoma and certain types of edema.

Research indicates that this compound exhibits significant inhibitory activity against AChE and CA. The inhibition constants () for these enzymes have been reported in various studies:

| Enzyme | Inhibition Constant () |

|---|---|

| Acetylcholinesterase | 23.11–52.49 nM |

| Carbonic Anhydrase I | 18.66–59.62 nM |

| Carbonic Anhydrase II | 9.33–120.80 nM |

These values suggest that the compound may be more effective than traditional inhibitors like tacrine and acetazolamide, which are used clinically for similar purposes .

Case Studies and Research Findings

- In Vitro Studies : A study conducted on various sulfonamide derivatives demonstrated that compounds similar to this compound showed potent inhibition against AChE and CA, with promising cytotoxicity profiles on neuroblastoma cell lines .

- Neurotoxicity Assessment : Investigations into the neurotoxic effects revealed that while some derivatives exhibited high potency against target enzymes, they also presented cytotoxic effects on neuronal cells. This dual effect necessitates careful consideration in therapeutic applications .

- In Silico Studies : Computational modeling has been employed to predict the binding affinity and interaction mechanisms of this compound with AChE and CA. These studies support the hypothesis that structural modifications can enhance selectivity and reduce toxicity .

Therapeutic Implications

Given its biological activity, this compound holds potential for:

- Alzheimer’s Disease Treatment : By increasing acetylcholine levels through AChE inhibition, it may alleviate cognitive decline.

- Glaucoma Management : CA inhibition could help reduce intraocular pressure.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional distinctions between N-(4-aminocyclohexyl)ethanesulfonamide and related sulfonamides are summarized below:

Structural Comparisons

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.